molecular formula C7H12ClN3O2 B1430460 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride CAS No. 1461707-71-0

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

Cat. No. B1430460
CAS RN: 1461707-71-0
M. Wt: 205.64 g/mol
InChI Key: XMSNDRCTYFBNKK-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1461707-71-0 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 4-(1,2,4-oxadiazol-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides, which are crucial in addressing the serious threats posed by plant diseases to food security .

Antifungal Agents

Compounds with 1,2,4-oxadiazole structures have shown moderate anti-fungal activity against Rhizoctonia solani . This fungus causes sheath blight in rice, a disease that poses a significant threat to global agriculture .

Nematocidal Agents

These compounds have also demonstrated moderate nematocidal activity against Meloidogyne incognita . Nematodes infect over 3000 plant species worldwide, causing significant economic losses .

Antibacterial Agents

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice . These diseases can result in a loss of up to 80% of the crop and cause severe economic damage .

Anticancer Agents

The 1,2,4-oxadiazole ring structure is also being explored in the development of anticancer drugs . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate the anticancer potential of these compounds .

Anti-infective Agents

1,2,4-Oxadiazole derivatives have been studied for their potential use as anti-infective agents . For example, they have been evaluated for their cytotoxicity and anti-trypanosomal activity against Trypanosoma cruzi cysteine protease cruzain .

These are just a few of the many potential applications of 1,2,4-oxadiazole derivatives. It’s worth noting that the interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating the potential for further development and discovery in this field.

properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNDRCTYFBNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NOC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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